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Compound of Interest

Compound Name:

1-Amino-3-[4-

(trifluoromethyl)phenoxy]propan-2-

ol

CAS No.: 858619-53-1

Cat. No.: B1521713

Get Quote

The aryloxypropanolamine framework is a cornerstone of cardiovascular medicine.[1] Its

general structure consists of an aromatic ring linked through an ether oxygen to a propan-2-ol

backbone, which in turn carries an amine group. This arrangement is fundamental to the

activity of beta-blockers, which function by competitively inhibiting the binding of

catecholamines like adrenaline and noradrenaline to β-adrenergic receptors. This antagonism

leads to reduced heart rate, lower blood pressure, and decreased myocardial contractility,

making these agents essential for managing conditions like hypertension, angina, and

arrhythmia.[1]

General Synthesis of Aryloxypropanolamines
The synthesis of aryloxypropanolamines is a well-established and versatile process, typically

proceeding in two main steps. The causality of this pathway lies in the sequential formation of a

reactive epoxide intermediate, which is then opened by a chosen amine to yield the final

product.
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Step-by-Step Experimental Protocol:

Formation of the Glycidyl Ether Intermediate:

Rationale: This step introduces the three-carbon propanol backbone by reacting a

substituted phenol with epichlorohydrin. A base is required to deprotonate the phenol,

forming a more nucleophilic phenoxide ion that can readily attack the electrophilic carbon

of epichlorohydrin.

Procedure:

1. Dissolve the desired substituted phenol (1.0 equivalent) in a suitable solvent such as

ethanol or acetone.

2. Add a base, typically sodium hydroxide or potassium carbonate (1.1 equivalents), and

stir the mixture until the phenol is fully converted to its corresponding phenoxide.

3. Add epichlorohydrin (1.2-1.5 equivalents) to the reaction mixture.

4. Heat the mixture to reflux and maintain for several hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

5. Upon completion, cool the mixture, filter out any inorganic salts, and remove the solvent

under reduced pressure to yield the crude glycidyl ether.

Nucleophilic Ring-Opening of the Epoxide:

Rationale: The epoxide ring of the glycidyl ether is strained and susceptible to nucleophilic

attack. Introducing a primary or secondary amine opens the ring, forming the final 1-

amino-propan-2-ol structure. The choice of amine (e.g., isopropylamine, tert-butylamine) is

critical as it determines the final substituent on the nitrogen and influences the compound's

selectivity for β1 vs. β2 receptors.[2]

Procedure:

1. Dissolve the crude glycidyl ether from the previous step in a protic solvent like methanol

or isopropanol.
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2. Add the selected amine (2.0-3.0 equivalents). The excess amine also serves as the

base to facilitate the reaction.

3. Stir the reaction mixture at room temperature or with gentle heating overnight. Monitor

for the disappearance of the epoxide starting material by TLC.

4. Once the reaction is complete, remove the solvent and excess amine under vacuum.

5. The resulting crude product can be purified by recrystallization or column

chromatography to yield the pure aryloxypropanolamine.

Diagram: General Synthesis of Aryloxypropanolamines

Step 1: Glycidyl Ether Formation

Step 2: Epoxide Ring-Opening
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Caption: General two-step synthesis of aryloxypropanolamine beta-blockers.
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Part 2: The 4-(Trifluoromethyl)phenoxy Moiety: A
Key to Fluoxetine
The 4-(trifluoromethyl)phenoxy group is a critical pharmacophore in modern drug design, most

famously incorporated in Fluoxetine (trade name Prozac).[3] Unlike the aryloxypropanolamines,

Fluoxetine is a phenoxypropylamine and its mechanism is entirely different. It acts as a

Selective Serotonin Reuptake Inhibitor (SSRI), a class of drugs that revolutionized the

treatment of major depressive disorder and other psychiatric conditions.[3][4] The

trifluoromethyl (-CF3) group is particularly important as it increases the molecule's lipophilicity,

enhancing its ability to cross the blood-brain barrier, and improves its metabolic stability by

blocking a potential site of aromatic oxidation.

Physicochemical and Analytical Data
The properties of Fluoxetine Hydrochloride, the common pharmaceutical salt form, are well-

characterized.

Property Value Source

IUPAC Name

N-methyl-3-phenyl-3-[4-

(trifluoromethyl)phenoxy]propa

n-1-amine

[3]

Molecular Formula C₁₇H₁₈F₃NO [3]

Molecular Weight 309.33 g/mol [3]

Melting Point
158-159 °C (for Hydrochloride

salt)

Solubility
Soluble in water, methanol,

ethanol

pKa ~10.1

Synthesis of Fluoxetine
One common synthetic route to Fluoxetine involves a multi-step process starting from 3-

chloropropiophenone. This pathway highlights the strategic construction of the key 3-amino-1-
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phenylpropanol intermediate.[5]

Step-by-Step Experimental Protocol:

Mannich-type Reaction:

Rationale: This step forms the aminoketone backbone. Acetophenone reacts with

formaldehyde and methylamine hydrochloride in a Mannich reaction to produce 3-

(methylamino)-1-phenylpropan-1-one.

Procedure: A mixture of acetophenone, methylamine hydrochloride, and

paraformaldehyde is refluxed in ethanol with a catalytic amount of hydrochloric acid.

Ketone Reduction:

Rationale: The ketone functional group of the intermediate is selectively reduced to a

hydroxyl group using a hydride reducing agent like sodium borohydride (NaBH₄). This

creates the crucial alcohol intermediate, 3-(methylamino)-1-phenyl-1-propanol.[5]

Procedure: The aminoketone from the previous step is dissolved in methanol and cooled

in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until

completion.

Williamson Ether Synthesis:

Rationale: This final step couples the alcohol intermediate with the trifluoromethyl-

substituted aromatic ring. A strong base is used to deprotonate the alcohol, forming an

alkoxide, which then displaces a leaving group (typically fluoride or chloride) on 4-

halobenzotrifluoride via an SNAr reaction.[5]

Procedure: The 3-(methylamino)-1-phenyl-1-propanol is dissolved in a polar aprotic

solvent like DMSO or DMF. A strong base such as sodium hydride (NaH) is added to form

the sodium salt. 1-Fluoro-4-(trifluoromethyl)benzene is then added, and the mixture is

heated to drive the reaction to completion.

Diagram: Synthesis of Fluoxetine
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Step 1: Amination

Step 2: Ketone Reduction

Step 3: Ether Synthesis

3-Chloropropiophenone

3-(Methylamino)-1-phenylpropan-1-one

Methylamine

3-(Methylamino)-1-phenyl-1-propanolNaBH4 Fluoxetine

1-Fluoro-4-(trifluoromethyl)benzeneNaH

Click to download full resolution via product page

Caption: A common synthetic pathway for the antidepressant Fluoxetine.

Pharmacology and Mechanism of Action
Fluoxetine exerts its therapeutic effect by selectively inhibiting the serotonin transporter (SERT)

protein located on the presynaptic neuron.[3][4]

Serotonin Release: In a normal state, serotonin (5-HT) is released from the presynaptic

neuron into the synaptic cleft to signal the postsynaptic neuron.

Reuptake: After signaling, the SERT protein transports serotonin back into the presynaptic

neuron, terminating the signal.

Inhibition by Fluoxetine: Fluoxetine binds to the SERT protein, blocking this reuptake

process.

Result: This blockade leads to an increased concentration and prolonged presence of

serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
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This sustained signaling is believed to be responsible for the downstream neuroadaptive

changes that alleviate depressive symptoms. Fluoxetine is metabolized in the liver, primarily by

the CYP2D6 enzyme, to its major active metabolite, norfluoxetine, which is also a potent SSRI

and has a significantly longer half-life, contributing to the drug's sustained clinical effects.[6]

Diagram: Mechanism of Action of Fluoxetine (SSRI)
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Caption: Fluoxetine blocks the SERT protein, increasing serotonin in the synapse.

Part 3: Safety and Handling
Professionals working with aryloxypropanolamines, phenoxypropylamines, and their

intermediates must adhere to strict safety protocols. These compounds are potent, biologically

active molecules.

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety

glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Ventilation: Handle these compounds, especially volatile reagents and powdered solids,

within a certified chemical fume hood to avoid inhalation.
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Handling: Avoid all personal contact. Do not ingest or allow the material to contact skin or

eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

[7]

Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area,

away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Do not discharge into drains or the environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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